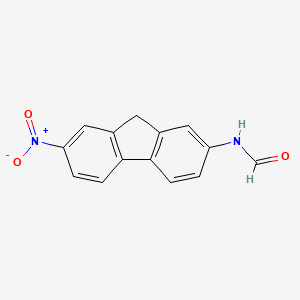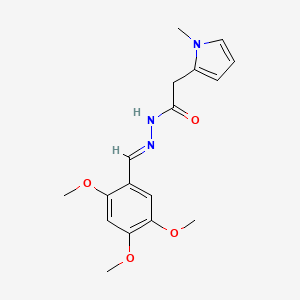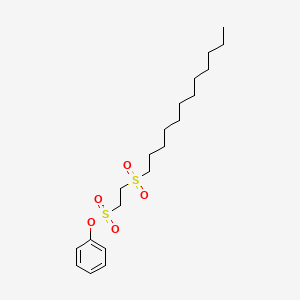
Phenyl 2-(dodecylsulfonyl)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-(dodecylsulfonyl)ethanesulfonate is an organic compound that belongs to the class of sulfonic acid derivatives It is characterized by the presence of a phenyl group attached to a 2-(dodecylsulfonyl)ethanesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(dodecylsulfonyl)ethanesulfonate typically involves the reaction of phenyl ethyl sulfonate with dodecyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-(dodecylsulfonyl)ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonate groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-(dodecylsulfonyl)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonic acid derivatives and other functionalized compounds.
Biology: The compound is studied for its potential use as a surfactant in biological systems, aiding in the solubilization of hydrophobic molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly for targeting hydrophobic drugs to specific tissues.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Phenyl 2-(dodecylsulfonyl)ethanesulfonate involves its interaction with molecular targets such as proteins and cell membranes. The sulfonate groups can form ionic interactions with positively charged amino acid residues, while the hydrophobic dodecyl chain can insert into lipid bilayers, disrupting membrane integrity. This dual interaction allows the compound to act as an effective surfactant and solubilizing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl 2-(methanesulfonyl)ethanesulfonate
- Phenyl 2-(ethanesulfonyl)ethanesulfonate
- Phenyl 2-(butanesulfonyl)ethanesulfonate
Uniqueness
Phenyl 2-(dodecylsulfonyl)ethanesulfonate is unique due to its long dodecyl chain, which imparts enhanced hydrophobicity and surfactant properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong solubilizing and emulsifying capabilities.
Eigenschaften
Molekularformel |
C20H34O5S2 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
phenyl 2-dodecylsulfonylethanesulfonate |
InChI |
InChI=1S/C20H34O5S2/c1-2-3-4-5-6-7-8-9-10-14-17-26(21,22)18-19-27(23,24)25-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3 |
InChI-Schlüssel |
WBGZVNKYWLURRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


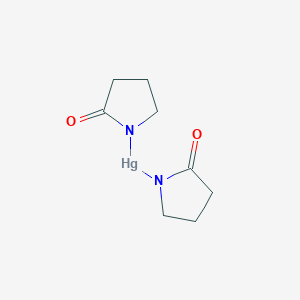
![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15077099.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077107.png)
![Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate](/img/structure/B15077110.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15077137.png)
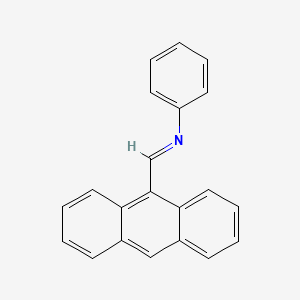
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
